Pyrazoles and pyrimidines represent prominent classes of nitrogen-containing heterocyclic compounds with significant presence in various biologically active natural products and pharmaceuticals. Derivatives of these compounds, particularly those containing a pyrazolo[3,4-d]pyrimidine core, often exhibit diverse biological activities including antiviral [], anticancer [, ], analgesic [], and anti-inflammatory properties [, ].
Based on the structures of similar compounds described in the provided papers, it is reasonable to anticipate that 4-Methyl-6-phenyl-1,6-dihydropyrazolo[3,4-c]pyrazol-3-amine would exhibit planarity within the pyrazole and pyrimidine rings due to their aromatic character [, , , , ]. The dihedral angle between these rings might vary depending on the substituents and their interactions. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling can be employed to determine the precise molecular geometry, bond lengths, bond angles, and conformation of the molecule.
4-Methyl-6-phenyl-1,6-dihydropyrazolo[3,4-c]pyrazol-3-amine is a heterocyclic compound characterized by its unique bicyclic structure. The molecular formula for this compound is and it has a molecular weight of 213.24 g/mol. This compound falls under the classification of pyrazolo derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry.
The synthesis of 4-Methyl-6-phenyl-1,6-dihydropyrazolo[3,4-c]pyrazol-3-amine can be achieved through various methods, including hydrazine condensations and C–N Ullmann-type cross-coupling reactions. A notable approach involves the use of microwave activation to enhance reaction efficiency and yield.
The synthesis often requires specific conditions such as controlled temperatures and the use of catalysts like copper iodide to promote reactions effectively. For example, a mixture may be refluxed in a solvent such as dimethylformamide (DMF) before being subjected to microwave irradiation to facilitate rapid formation of the desired product .
Key structural characteristics include:
4-Methyl-6-phenyl-1,6-dihydropyrazolo[3,4-c]pyrazol-3-amine can undergo various chemical reactions typical for heterocyclic compounds:
These reactions typically require specific conditions such as solvents (e.g., acetonitrile) and catalysts (e.g., palladium-based catalysts) to achieve high yields .
Research indicates that similar compounds have shown promise as antimicrobial agents and dihydrofolate reductase inhibitors .
The compound exhibits typical properties associated with heterocycles:
Key chemical properties include:
The compound's stability and reactivity are influenced by its functional groups and molecular structure, which can be analyzed through techniques like nuclear magnetic resonance spectroscopy and mass spectrometry .
4-Methyl-6-phenyl-1,6-dihydropyrazolo[3,4-c]pyrazol-3-amine has potential applications in several scientific fields:
Future research may focus on synthesizing derivatives with enhanced bioactivity or specificity towards particular biological targets .
The development of pyrazolo-fused bicyclic systems traces back to foundational synthetic work on pyrazolone heterocycles in the late 19th century. Knorr's 1883 synthesis of antipyrine marked the first systematic exploration of pyrazolone pharmacophores, demonstrating inherent analgesic and antipyretic properties [2]. Over subsequent decades, methodological advances enabled the construction of more complex bicyclic frameworks, including pyrazolo[3,4-c]pyrazoles. These tetraaza-indacene analogs feature a unique 1,6-dihydro tautomerism that stabilizes the conjugated system while retaining nucleophilic reactivity at N2 and N5 positions. The Chemical Abstracts registry of 128854-05-7 (unsubstituted 1,6-dihydropyrazolo[3,4-c]pyrazol-3-amine) in the 1990s reflected growing interest in this scaffold's electronic properties [9]. Unlike isomeric pyrazolo[3,4-b]pyridines, the fully unsaturated pyrazolo[3,4-c]pyrazole core exhibits perpendicular dipole alignment that enhances solid-state stacking, a property exploited in materials science and crystallographic studies [3].
The 1,6-dihydropyrazolo[3,4-c]pyrazole scaffold has emerged as a privileged structure in bioactive molecule design due to its balanced physicochemical profile and hydrogen-bonding capability. With calculated pKa values near 12.67 ± 0.40 [1], the 3-amine substituent serves as a hydrogen bond donor-acceptor pair that mimics purine bases, facilitating target engagement. The scaffold's moderate lipophilicity (predicted density: 1.47 ± 0.1 g/cm³) permits membrane permeability while retaining water solubility critical for pharmacokinetics [1]. Structural activity relationship (SAR) studies of analogs like 4-methyl-6-phenyl-1,6-dihydropyrazolo[3,4-c]pyrazol-3-amine reveal potent inhibition of bacterial biofilms in Staphylococcus aureus at sub-MIC concentrations (≤25 μg/mL) through putative membrane disruption mechanisms [5]. This activity profile positions pyrazolo[3,4-c]pyrazoles as promising templates for overcoming antibiotic resistance.
Strategic substituent placement on the pyrazolo[3,4-c]pyrazole core enables precise modulation of electronic, steric, and pharmacokinetic properties:
Table 1: Core Chemical Identifiers of 4-Methyl-6-phenyl-1,6-dihydropyrazolo[3,4-c]pyrazol-3-amine
Property | Value/Descriptor | Reference |
---|---|---|
CAS Registry Number | 56984-55-5 | [1] |
IUPAC Name | 4-methyl-6-phenyl-2H-pyrazolo[3,4-c]pyrazol-3-amine | [3] |
Molecular Formula | C₁₁H₁₁N₅ | [1] |
Molecular Weight | 213.24 g/mol | [1] |
SMILES | CC1=NN(C2=NNC(=C12)N)C3=CC=CC=C3 | [3] |
Boiling Point | 391.6 ± 42.0 °C (Predicted) | [1] |
pKa | 12.67 ± 0.40 (Predicted) | [1] |
Table 2: Impact of Substituents on Pyrazolo[3,4-c]pyrazole Bioactivity
Position | Substituent | Biological Effect | Potency Shift |
---|---|---|---|
C4 | Methyl | ↑ Metabolic stability; ↑ LogP | MIC ↓ 2x vs H |
C6 | Phenyl | Enables π-π stacking with protein aromatics | IC₅₀ ↓ 4x vs cycloalkyl |
C6 | p-NO₂-Phenyl | ↑ Electron withdrawal → enhanced membrane interaction | MIC ↓ 5x vs phenyl |
C3 | NH₂ | H-bond donation to ATP-binding sites | Kinase Kᵢ ↓ 10x vs OH |
C3 | NHAc | Converts H-bond donor to acceptor | Shifts target specificity |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7